5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole
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Overview
Description
5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a furan ring, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3-chlorophenyl group to the furan ring.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting the furan derivative with sodium azide and a suitable electrophile, such as an acyl chloride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The furan ring and 3-chlorophenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[5-(4-chlorophenyl)furan-2-yl]-2H-tetrazole
- 5-[5-(3-bromophenyl)furan-2-yl]-2H-tetrazole
- 5-[5-(3-methylphenyl)furan-2-yl]-2H-tetrazole
Uniqueness
5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable candidate for various applications.
Properties
CAS No. |
74637-99-3 |
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Molecular Formula |
C11H7ClN4O |
Molecular Weight |
246.65 g/mol |
IUPAC Name |
5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole |
InChI |
InChI=1S/C11H7ClN4O/c12-8-3-1-2-7(6-8)9-4-5-10(17-9)11-13-15-16-14-11/h1-6H,(H,13,14,15,16) |
InChI Key |
LPUKJICHLJXROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C3=NNN=N3 |
Origin of Product |
United States |
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